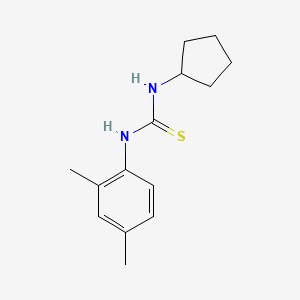
N-(4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as Phthalic Acid Dihydrazide (PADH), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PADH is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of PADH is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. PADH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. PADH has also been shown to disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
PADH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that PADH can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function. In vivo studies have shown that PADH can reduce tumor growth and improve survival rates in animal models of cancer. PADH has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
PADH has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a wide range of potential applications and exhibits a range of biochemical and physiological effects. However, there are also limitations to its use. PADH is highly reactive and can be difficult to handle. It is also toxic and can pose a risk to researchers if proper safety precautions are not taken.
Orientations Futures
There are several future directions for research on PADH. One area of interest is the development of PADH-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of PADH as a plant growth regulator and herbicide. Additionally, research on the mechanism of action of PADH and its biochemical and physiological effects could lead to the development of new therapies and treatments. Finally, the synthesis of new derivatives of PADH could lead to the development of new materials with unique properties.
Méthodes De Synthèse
PADH can be synthesized through the reaction between phthalic anhydride and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of a hydrazide intermediate, which is then cyclized to form the final product.
Applications De Recherche Scientifique
PADH has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, PADH has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, PADH has been used as a plant growth regulator and as a herbicide. In material science, PADH has been used as a precursor for the synthesis of various polymers and as a crosslinking agent for the modification of materials.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-20-16(22)13-5-3-2-4-12(13)14(19-20)15(21)18-11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBTVHDBHYFQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)




![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)